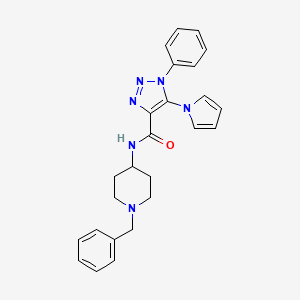
N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzylpiperidines . These are organic compounds containing a piperidine ring which is substituted at one position by a benzyl group . It also contains a phenyl group, a pyrrole ring, and a 1,2,3-triazole ring, which are common structures in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the piperidine ring, the benzyl group, the phenyl group, the pyrrole ring, and the 1,2,3-triazole ring could potentially allow for a variety of interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Without specific data, it’s difficult to predict these properties .科学的研究の応用
Synthesis and Biological Activity Studies
Research efforts have focused on synthesizing novel heterocyclic compounds that exhibit antibacterial and antifungal activities. For instance, Patel and Patel (2015) developed a series of heterocyclic derivatives characterized by comprehensive spectroscopic methods, showing promising antimicrobial properties against various pathogens (G. K. Patel & H. S. Patel, 2015). This approach underscores the potential of N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide in contributing to the development of new antimicrobial agents.
PARP Inhibition for Cancer Therapy
Another significant application is in the development of PARP inhibitors, crucial for cancer therapy. Penning et al. (2010) highlighted the optimization of benzimidazole carboxamide derivatives as potent PARP inhibitors, showcasing their effectiveness in inhibiting PARP-1 enzyme activity and demonstrating potential therapeutic applications in cancer treatment (T. Penning et al., 2010).
Antiviral Research
In antiviral research, Hebishy et al. (2020) synthesized benzamide-based heterocycles showing remarkable activity against the avian influenza virus, highlighting the role of such compounds in addressing viral infections (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).
In Silico Drug-likeness and Microbial Investigation
Pandya et al. (2019) explored the drug-likeness properties of synthesized compounds through in silico analysis, along with their in vitro antimicrobial activities. This comprehensive study demonstrates the importance of computational and experimental methodologies in drug discovery and development (K. Pandya et al., 2019).
Chemical Synthesis Innovations
Research into novel synthetic routes also constitutes a significant application area. Omran et al. (2006) detailed a new synthetic pathway for creating diverse triazole, triazine, and triazepine derivatives, showcasing the versatility and utility of these compounds in various chemical syntheses (O. Omran, A. Amer, & A. Khodairy, 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c32-24(26-21-13-17-29(18-14-21)19-20-9-3-1-4-10-20)23-25(30-15-7-8-16-30)31(28-27-23)22-11-5-2-6-12-22/h1-12,15-16,21H,13-14,17-19H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPXHMLRPMMURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)
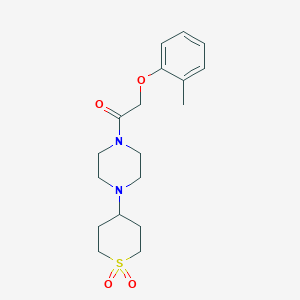

![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)
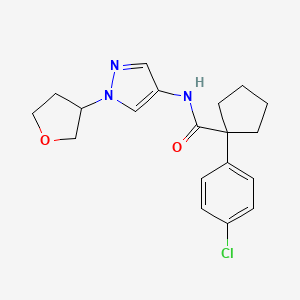
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)

![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)
![(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2831493.png)
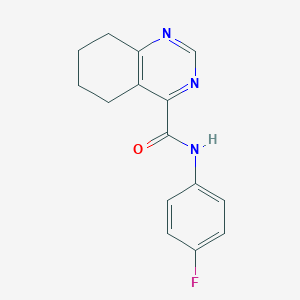
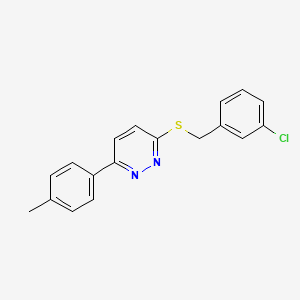
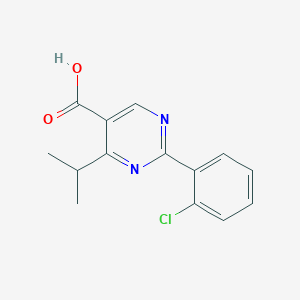
![N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide](/img/structure/B2831500.png)
